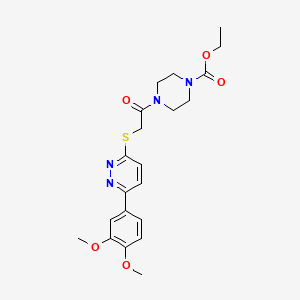

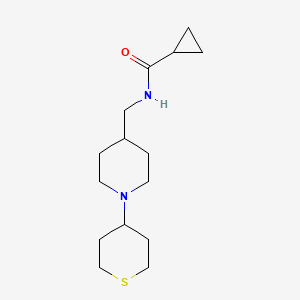

![molecular formula C21H16BrN5O4S2 B2826195 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892751-14-3](/img/structure/B2826195.png)

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel thieno[2, 3-b]pyridine derivative . It was designed by modifying the quinoline template of a new type of disease-modifying antirheumatic drug (DMARD), TAK-603 .

Chemical Reactions Analysis

The compound was prepared by the Friedlander reaction, which is a key reaction in its synthesis . The specific chemical reactions involving this compound are not detailed in the available resources.Applications De Recherche Scientifique

Synthesis and Biological Study

A number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which include compounds structurally related to the specified chemical, have been synthesized and evaluated for their binding affinity to the serotonin 5-HT6 receptor. These compounds exhibit potent and selective antagonistic properties, highlighting their relevance in neurochemical research. The most active compounds in this class have shown significant binding affinity, making them of interest for further study in neurological and psychiatric disorders (Ivachtchenko et al., 2010).

Regioselective Synthesis and Chemical Behavior

The compound is also part of research into the regioselective synthesis of fused heterocycles, where the focus is on the construction of complex molecular frameworks that include the phenylsulfonyl moiety. These studies not only provide insights into the chemical behavior of these molecules but also lay the groundwork for the development of new materials and pharmaceuticals with targeted properties (Salem et al., 2015).

Applications in Herbicide Development

Research into the synthesis of compounds with the phenylsulfonyl group has also led to the discovery of new herbicides. Certain derivatives have been synthesized and tested for their herbicidal activities, demonstrating the potential of these molecules in agricultural applications. The development of novel ALS inhibitors showcases the utility of such compounds in enhancing crop protection strategies (Ren et al., 2000).

Antimicrobial Activity

Further studies into the synthesis of fused heterocyclic ring systems incorporating the phenylsulfonyl moiety have shown that these compounds exhibit significant analgesic and anti-inflammatory activities. Their structure-activity relationships (SAR) suggest a high potential for the development of new therapeutic agents. Moreover, some of these compounds have demonstrated excellent analgesic activity, comparable to established drugs (Shaaban et al., 2008).

Propriétés

IUPAC Name |

10-(4-bromophenyl)sulfonyl-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN5O4S2/c1-30-13-5-8-15(17(11-13)31-2)23-19-18-16(9-10-32-18)27-20(24-19)21(25-26-27)33(28,29)14-6-3-12(22)4-7-14/h3-11H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFZEAAYGWNHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate](/img/structure/B2826113.png)

![Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2826114.png)

![Pyridin-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2826120.png)

![N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide](/img/structure/B2826121.png)

![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)

![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)